Ethyl 2,4,6-triphenylbenzoate
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Overview
Description
Ethyl 2,4,6-triphenylbenzoate is an organic compound with the molecular formula C27H22O2 and a molecular weight of 378.475 g/mol . This compound is characterized by its ester functional group, which is derived from benzoic acid and ethanol. It is known for its unique structure, which includes three phenyl groups attached to the benzoate core, making it a compound of interest in various fields of research.
Preparation Methods
The synthesis of ethyl 2,4,6-triphenylbenzoate typically involves the esterification of 2,4,6-triphenylbenzoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar processes but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2,4,6-triphenylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,4,6-triphenylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2,4,6-triphenylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can vary, but they often include modulation of biochemical processes and signaling pathways .
Comparison with Similar Compounds
Ethyl 2,4,6-triphenylbenzoate can be compared with other esters of benzoic acid, such as ethyl benzoate and methyl benzoate. While these compounds share a common ester functional group, this compound is unique due to the presence of three phenyl groups, which confer distinct chemical and physical properties . This uniqueness makes it particularly valuable in research and industrial applications.
Similar compounds include:
- Ethyl benzoate
- Methyl benzoate
- Ethyl 2,4,6-trimethylbenzoate
These compounds differ in their substituents and overall structure, leading to variations in their reactivity and applications.
Properties
CAS No. |
35237-09-3 |
---|---|
Molecular Formula |
C27H22O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
ethyl 2,4,6-triphenylbenzoate |
InChI |
InChI=1S/C27H22O2/c1-2-29-27(28)26-24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(26)22-16-10-5-11-17-22/h3-19H,2H2,1H3 |
InChI Key |
WAZDJPLMHHXAAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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